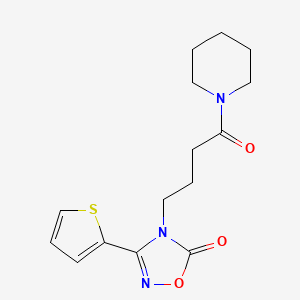![molecular formula C15H15N3O3 B6624762 Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiotherapy.
Mecanismo De Acción
Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate is a potent inhibitor of Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate, an enzyme involved in DNA repair. When Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate is inhibited, DNA damage accumulates, leading to cell death. Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate has been shown to be selective for Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate-1 and Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate-2, the two most important members of the Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate family.
Biochemical and Physiological Effects
Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate has been shown to have potent anti-cancer effects in pre-clinical studies. It has also been shown to reduce inflammation and improve cardiac function in animal models of inflammatory disorders and cardiovascular diseases. However, the long-term effects of Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate on human health are still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate in lab experiments is its high selectivity for Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate-1 and Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate-2. This makes it a useful tool for studying the role of these enzymes in DNA repair and cancer cell survival. However, one limitation of using Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate is its potential toxicity to normal cells. Careful dosing and monitoring are required to minimize off-target effects.
Direcciones Futuras
There are several future directions for the study of Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate. One direction is the development of more potent and selective Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate inhibitors for cancer treatment. Another direction is the investigation of the long-term effects of Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate inhibition on human health. Finally, the use of Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate in combination with other cancer therapies, such as immunotherapy, is an area of active research.
Métodos De Síntesis
The synthesis of Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-pyrimidin-5-ylacetic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with methylamine to give the final product.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate has been extensively studied for its potential use in cancer treatment. Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate inhibitors, such as Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate, have been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair in cancer cells. This leads to the accumulation of DNA damage, ultimately leading to cancer cell death. Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate has also been studied for its potential use in the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases.
Propiedades
IUPAC Name |
methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-4-12(15(20)21-2)6-13(10)18-14(19)5-11-7-16-9-17-8-11/h3-4,6-9H,5H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNOBDVWGSCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]-1H-pyrazol-3-amine](/img/structure/B6624679.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6624682.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6624689.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B6624712.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6624719.png)
![N-[3-[4-(dimethylamino)phenyl]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6624722.png)
![(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6624733.png)

![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid](/img/structure/B6624754.png)
![N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)
![3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6624766.png)